molecular formula C12H16N2 B3423068 1-(5-methyl-1H-indol-3-yl)propan-2-amine CAS No. 28289-32-9

1-(5-methyl-1H-indol-3-yl)propan-2-amine

Cat. No.: B3423068
CAS No.: 28289-32-9
M. Wt: 188.27 g/mol
InChI Key: RFQYMARILQADNV-UHFFFAOYSA-N
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Description

1-(5-Methyl-1H-indol-3-yl)propan-2-amine is an organic compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in natural products and drugs, playing a crucial role in cell biology This compound is characterized by an indole moiety with a methyl group at the 5-position and a propan-2-amine chain at the 3-position

Preparation Methods

The synthesis of 1-(5-methyl-1H-indol-3-yl)propan-2-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives . The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5-Methyl-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include various substituted indoles and amine derivatives.

Scientific Research Applications

1-(5-Methyl-1H-indol-3-yl)propan-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-methyl-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. It acts as a non-selective serotonin receptor agonist and a balanced releasing agent of serotonin, norepinephrine, and dopamine . This interaction modulates neurotransmitter levels, leading to various physiological effects.

Comparison with Similar Compounds

1-(5-Methyl-1H-indol-3-yl)propan-2-amine can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-(5-methyl-1H-indol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-3-4-12-11(5-8)10(7-14-12)6-9(2)13/h3-5,7,9,14H,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQYMARILQADNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310229
Record name 5-Methyl-α-methyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28289-32-9
Record name 5-Methyl-α-methyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28289-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-α-methyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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